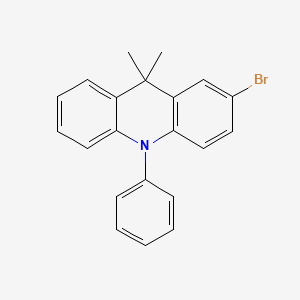

2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine” is a chemical compound with the CAS Number: 1319720-64-3 . It has a molecular weight of 364.28 and is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of “2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine” is C21H18BrN . The average mass is 364.278 Da and the monoisotopic mass is 363.062256 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 452.0±44.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.1±3.0 kJ/mol . The flash point is 227.1±28.4 °C . The index of refraction is 1.635 . The molar refractivity is 98.8±0.3 cm3 . The polar surface area is 3 Å2 . The polarizability is 39.2±0.5 10-24 cm3 . The surface tension is 44.4±3.0 dyne/cm . The molar volume is 275.9±3.0 cm3 .Scientific Research Applications

Application 1: Dye-Sensitized Solar Cells

- Summary of the Application : 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is used in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). Two new organic dyes, namely (E)-3- (7-bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridin-2-yl)acrylic acid (DPAA) and (E)-3- (7-bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridin-2-yl)-2-cyanoacrylic acid (DPACA) were synthesized and developed as photosensitizers for DSSCs .

- Methods of Application or Experimental Procedures : The DPAA and DPACA dyes are characterized using Fourier Transform Infrared (FT-IR), nuclear magnetic resonance spectroscopy (NMR), and Ultraviolet-visible (UV–Vis) spectroscopy. Cyclic voltammetry (CV) and Density functional theory (DFT) calculations have been used to evaluate the energy level of dyes. The electronic excitations and charge transport properties are investigated using time-dependent density functional theory (TD-DFT) methods .

- Results or Outcomes : The energy levels of Highest occupied molecular orbital (HOMO) and Lowest unoccupied molecular orbital (LUMO) molecular orbitals can be tuned by varying the π-conjugated units and the donating possibility of the donor part. The relationship between the structure of the dye and the photophysical, photovoltaic, and performance characteristics of Dye-sensitized solar cells (DSSCs) is investigated in depth .

Application 2: Organic Electroluminescence Devices

- Summary of the Application : Similar compounds are used in organic electroluminescence devices as a hole injection layer substance, a hole transport layer substance, an electron blocking layer substance, and an emission layer substance such as green and red phosphorescent host substance .

- Methods of Application or Experimental Procedures : The compound is incorporated into the device structure during the fabrication process. The specific methods and procedures would depend on the design and requirements of the specific device .

Application 3: Organic Semiconducting Polymers

- Summary of the Application : Similar compounds are used as precursors to a number of organic semiconducting polymers for Organic Photovoltaics (OPV) as well as a variety of hole transport for Organic Light Emitting Diodes (OLED) devices .

- Methods of Application or Experimental Procedures : The compound is used in the synthesis of the organic semiconducting polymers, which are then used in the fabrication of the devices .

- Results or Outcomes : The use of these compounds can improve the performance and efficiency of the devices .

Application 4: Organic Electronic Devices

- Summary of the Application : Similar compounds are used in organic electronic based applications. They can be used as conducting polymers in the fabrication of a variety of devices which include photoelectronic devices, organic light emitting diodes (OLEDs) and organic solar cells (OSCs) .

- Methods of Application or Experimental Procedures : The compound is used in the synthesis of the conducting polymers, which are then used in the fabrication of the devices .

- Results or Outcomes : The use of these compounds can improve the performance and efficiency of the devices .

Safety And Hazards

properties

IUPAC Name |

2-bromo-9,9-dimethyl-10-phenylacridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN/c1-21(2)17-10-6-7-11-19(17)23(16-8-4-3-5-9-16)20-13-12-15(22)14-18(20)21/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJURGFBTNNIONW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)

![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)